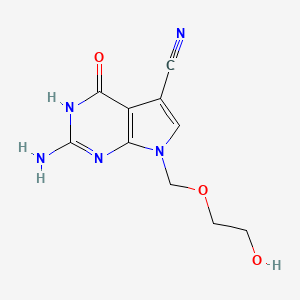

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

CAS No.: 127945-76-0

Cat. No.: VC17096404

Molecular Formula: C10H11N5O3

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127945-76-0 |

|---|---|

| Molecular Formula | C10H11N5O3 |

| Molecular Weight | 249.23 g/mol |

| IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |

| Standard InChI Key | YTXJFKGPFBCZAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The pyrrolo[2,3-d]pyrimidine scaffold consists of a bicyclic system merging pyrrole and pyrimidine rings. Key structural features of this derivative include:

-

Position 2: An amino group (-NH2) that enhances hydrogen-bonding potential and interaction with biological targets.

-

Position 5: A carbonitrile (-CN) group, which contributes to electronic effects and metabolic stability.

-

Position 7: A (2-hydroxyethoxy)methyl substituent (-CH2-O-CH2-CH2-OH), improving solubility and pharmacokinetic properties compared to non-polar analogs .

The presence of the 4-oxo group introduces a ketone functionality, further diversifying reactivity and binding modes.

Synthetic Methodologies

Cyclocondensation Strategy

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions between 2-amino-pyrrole-3-carbonitrile precursors and active methylene compounds. For this derivative, a plausible route includes:

-

Starting Material: 2-Amino-1H-pyrrole-3-carbonitrile derivative.

-

Reagent: (2-Hydroxyethoxy)methyl chloride or equivalent electrophile.

-

Conditions: Reflux in acetic acid with catalytic HCl, facilitating nucleophilic substitution at position 7 .

-

Purification: Column chromatography on silica gel to isolate the target compound .

Key Reaction:

Challenges and Optimization

-

Regioselectivity: Ensuring substitution at position 7 requires careful control of reaction conditions.

-

Byproduct Formation: Competing reactions at other positions necessitate optimized stoichiometry and temperature .

Biological Activities and Mechanisms

Antiviral Activity

Derivatives with hydrophilic substituents, such as the (2-hydroxyethoxy)methyl group, show enhanced activity against RNA viruses:

-

Viral Replication Inhibition: Mechanistic studies suggest interference with viral RNA polymerase or protease function .

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Structure-Activity Relationship (SAR) Insights

| Substituent | Biological Impact | Rationale |

|---|---|---|

| Amino group (position 2) | Enhanced kinase binding | Hydrogen bonding with ATP-binding pockets |

| Carbonitrile (position 5) | Improved metabolic stability | Electron-withdrawing effect reduces oxidative degradation |

| (2-Hydroxyethoxy)methyl (position 7) | Increased solubility and bioavailability | Hydrophilic moiety enhances water solubility and tissue penetration |

Comparative Analysis with Related Derivatives

Future Directions and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume